Trimethyl[2-(3-propoxyphenyl)ethynyl]silane
Description
Trimethyl[2-(3-propoxyphenyl)ethynyl]silane is an organosilicon compound featuring a trimethylsilyl-protected alkyne linked to a 3-propoxyphenyl group. The propoxy group (–OCH2CH2CH3) is electron-donating, enhancing the electron density of the aromatic ring and influencing reactivity in cross-coupling reactions such as Sonogashira couplings .
Properties
Molecular Formula |
C14H20OSi |
|---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
trimethyl-[2-(3-propoxyphenyl)ethynyl]silane |
InChI |
InChI=1S/C14H20OSi/c1-5-10-15-14-8-6-7-13(12-14)9-11-16(2,3)4/h6-8,12H,5,10H2,1-4H3 |
InChI Key |
CMENWOHGDHLABP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[2-(3-propoxyphenyl)ethynyl]silane typically involves the reaction of 3-propoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Trimethyl[2-(3-propoxyphenyl)ethynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Tetrabutylammonium fluoride (TBAF), room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethyl[2-(3-propoxyphenyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the study of biological systems where organosilicon compounds are of interest.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[2-(3-propoxyphenyl)ethynyl]silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The trimethylsilyl group can be selectively removed to reveal a reactive ethynyl group, which can further undergo various chemical transformations .
Comparison with Similar Compounds
Trimethyl[2-(3,4,5-trifluorophenyl)ethynyl]silane
- Structure : Features a trifluorophenyl group instead of 3-propoxyphenyl.
- Properties :
- Applications : Critical in medicinal chemistry for optimizing drug candidates targeting carbohydrate-protein interactions.
- Key Difference : Fluorine atoms enhance binding affinity but reduce lipophilicity compared to the propoxy group.
Trimethyl[(4-nitrophenyl)ethynyl]silane
- Structure: Substituted with a nitro group (–NO2) at the para position.
- Properties :
- Applications : Useful in synthesizing nitroarenes for explosives, dyes, and photoactive materials.
- Key Difference : Nitro groups confer higher reactivity but lower stability under reducing conditions compared to propoxy.
Trimethyl[(p-tolylsulfonyl)ethynyl]silane
- Structure : Contains a p-toluenesulfonyl (–SO2C6H4CH3) group.
- Properties :
- Applications : Intermediate in synthesizing sulfonamide drugs and polymers.
- Key Difference : Sulfonyl groups enhance solubility in polar solvents, unlike the hydrophobic propoxy substituent.
Tetrakis((4-fluorophenyl)ethynyl)silane (TFPES)
- Structure : Four fluorophenyl-ethynyl groups attached to a silicon center.
- Properties: Extended conjugation due to multiple ethynyl groups, enabling applications in optoelectronics. Synthesized via modified Sonogashira coupling .
- Applications : Building block for high-Tc ferroelectric crystals and conductive polymers.
- Key Difference: Multi-alkynyl design contrasts with the mono-alkynyl structure of the target compound.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Structure : Boronate ester-functionalized ethynylsilane.
- Properties :
- Applications : Used in synthesizing biaryl compounds for agrochemicals and pharmaceuticals.
- Key Difference : Boronate functionality enables C–C bond formation, unlike the inert propoxy group.
Research Findings and Implications
- Electronic Effects : Electron-donating groups (e.g., propoxy) improve stability in basic conditions, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity in electrophilic substitutions .
- Synthetic Utility : Propoxy derivatives are less reactive in cross-couplings than nitro or boronate analogs but offer better bioavailability in drug design .
- Material Science: Multi-alkynyl silanes (e.g., TFPES) outperform mono-alkynyl derivatives in creating conjugated systems for optoelectronics .
Biological Activity
Trimethyl[2-(3-propoxyphenyl)ethynyl]silane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, relevant studies, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHOSi
- Molecular Weight : 220.35 g/mol
The compound features a silane backbone with a propoxyphenyl group attached via an ethynyl linkage, which may influence its interaction with biological systems.
This compound exhibits biological activity through its interaction with specific molecular targets. The mechanism of action is believed to involve:
- Receptor Binding : The compound may bind to various receptors, thereby modulating their activity and influencing cellular pathways.
- Enzymatic Interaction : It may affect enzymes involved in critical metabolic pathways, leading to altered physiological responses.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have indicated that silane compounds can exhibit cytotoxic effects on cancer cell lines. For instance, research demonstrated that derivatives similar to this compound showed promise in inhibiting tumor growth in vitro. The specific pathways affected include apoptosis and cell cycle regulation.
- Neuroprotective Effects : Another study focused on the neuroprotective potential of silane derivatives. Results suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
- Anti-inflammatory Properties : Research has also explored the anti-inflammatory effects of silanes. This compound has been noted to downregulate pro-inflammatory cytokines in cell culture models, indicating its potential use in managing inflammatory conditions.
Data Table of Biological Activities
| Activity Type | Study Reference | Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Protects against oxidative stress | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Alkyne Formation : Utilizing appropriate reagents to create the ethynyl linkage.
- Silane Functionalization : Modifying the silane group to enhance solubility and reactivity.
Potential Applications
- Pharmaceutical Development : Given its biological activities, this compound could serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
- Material Science : Its unique chemical properties may also find applications in creating advanced materials with specific functional characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
